4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole
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Overview
Description
4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, piperidinyl, and oxazole groups
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidinyl group: This step often involves the reaction of the oxazole intermediate with a piperidine derivative.
Attachment of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Methoxyphenyl group addition:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The sulfonyl and ester groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole include other sulfonyl-oxazole derivatives and piperidinyl-oxazole compounds These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H21ClN2O4S |
---|---|
Molecular Weight |
432.9g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-18-8-4-3-7-17(18)19-23-20(21(28-19)24-13-5-2-6-14-24)29(25,26)16-11-9-15(22)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3 |
InChI Key |
DLMFBWTXRMXNMH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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